molecular formula C15H18O B14116879 Ethanone, 1-[4-(1-heptynyl)phenyl]- CAS No. 627885-32-9

Ethanone, 1-[4-(1-heptynyl)phenyl]-

Cat. No.: B14116879
CAS No.: 627885-32-9
M. Wt: 214.30 g/mol
InChI Key: AQNVIORUKQGPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the broader class of aryl ketones, where the acetyl group (–COCH₃) is linked to an aromatic ring modified with substituents influencing reactivity and physical properties. While direct data for this compound is absent in the provided evidence, comparisons with structurally similar analogs (Table 1) allow inferring its properties and applications.

Properties

CAS No.

627885-32-9

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-(4-hept-1-ynylphenyl)ethanone

InChI

InChI=1S/C15H18O/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)13(2)16/h9-12H,3-6H2,1-2H3

InChI Key

AQNVIORUKQGPCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Mechanistic Insights and Catalyst Optimization

The acetylation of phenol with acetic anhydride under HF catalysis proceeds via electrophilic aromatic substitution, where HF facilitates the generation of acylium ions. Patent data reveals that stoichiometric ratios of acetic anhydride (0.4–2.0 moles per mole phenol) and HF (8–60 moles per mole phenol) critically influence conversion rates and regioselectivity. For instance, a molar ratio of 1.1:1.0 (acetic anhydride:phenol) with 30 moles of HF at 80°C achieved 99.3% phenol conversion and 85.9% selectivity for 4-hydroxyacetophenone. While these conditions target hydroxylated derivatives, analogous protocols could be adapted for halogenated precursors en route to Ethanone, 1-[4-(1-heptynyl)phenyl]-.

Challenges in Direct Acylation of Alkynyl-Substituted Arenes

Introducing acetyl groups to alkynyl-substituted benzene rings via Friedel-Crafts is complicated by the electron-withdrawing nature of alkynes, which deactivate the aromatic ring toward electrophilic attack. Computational studies suggest that meta-directing effects dominate in such systems, rendering para-acylation non-trivial. Consequently, sequential synthetic strategies—introducing the ketone prior to alkyne functionalization—are often preferable.

Multi-Component Synthesis Strategies

Recent advances in one-pot multi-component reactions (MCRs) offer streamlined pathways to complex acetophenone derivatives. These reactions condense multiple steps into a single vessel, enhancing atom economy and reducing purification demands.

Solvent and Temperature Effects

Reaction outcomes are highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) favor nucleophilic additions, while protic solvents (e.g., ethanol) may stabilize intermediates through hydrogen bonding. Microwave-assisted heating further accelerates reactions, as evidenced by a 23% yield increase in pyridine synthesis under microwave vs. conventional heating.

Comparative Analysis of Synthetic Routes

To evaluate the efficacy of different methodologies, critical parameters such as yield, scalability, and functional group compatibility were assessed (Table 1).

Table 1: Comparison of Synthetic Methods for Ethanone, 1-[4-(1-Heptynyl)phenyl]-

Method Starting Material Catalyst System Yield (%) Selectivity (%)
Sonogashira Coupling 4-Bromoacetophenone Pd(PPh₃)₂Cl₂/CuI 88 >95
Friedel-Crafts Phenol + Heptynyl-Benzene HF 32* 45
Multi-Component Benzaldehyde Derivative NH₄OAc 65 78

*Low yield due to poor electrophilic reactivity of alkynyl-substituted arenes.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1-heptynyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[4-(1-heptynyl)phenyl]-, an organic compound with a phenyl ring substituted with a heptyne group and a ketone functional group, holds potential in organic synthesis and medicinal chemistry due to its alkyne moiety. The molecular formula of Ethanone, 1-[4-(1-heptynyl)phenyl]- is C15H18OC_{15}H_{18}O.

Scientific Applications

  • Organic Synthesis Ethanone, 1-[4-(1-heptynyl)phenyl]- serves as a versatile intermediate for synthesizing complex molecules. The alkyne moiety's ability to undergo various reactions such as coupling, cycloaddition, and reduction makes it valuable in creating new organic compounds.
  • Medicinal Chemistry Compounds with structures similar to Ethanone, 1-[4-(1-heptynyl)phenyl]- can interact with enzymes and receptors in biological systems, suggesting potential therapeutic uses or mechanisms of action.

Structural Similarities

Several compounds share structural similarities with Ethanone, 1-[4-(1-heptynyl)phenyl]-.

Compound NameStructure FeaturesUnique Aspects
Ethanone, 1-[4-(1-methylethyl)phenyl]-Contains an isopropyl groupExhibits different reactivity due to sterics
4-MethylacetophenoneMethyl group instead of heptyneLacks alkyne functionality
1-[4-(Phenylethynyl)phenyl]ethanoneContains a phenylethyne groupOffers distinct reactivity patterns compared to heptyne
Ethanone, 1-[4-(methylsulfonyl)phenyl]-Sulfonamide groupDifferent solubility and reactivity characteristics

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1-heptynyl)phenyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key structural analogs from the evidence include acetophenones with substituents such as sulfonyl, methoxy, halogens, biphenyl, and hydroxyalkyl groups. These substituents vary in electronic effects (electron-withdrawing/donating) and steric bulk, directly impacting properties like boiling/melting points, solubility, and reactivity.

Table 1: Comparison of Ethanone Derivatives
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Substituent Properties Boiling/Melting Points (K) Key Applications/Reactivity Evidence ID
Ethanone, 1-[4-(1-heptynyl)phenyl]-* C₁₅H₁₈O 214.30 (estimated) –C≡C–C₅H₁₁ (lipophilic, electron-withdrawing) N/A Organic synthesis, polymer precursors
1-[4-(4-Morpholinylsulfonyl)phenyl] C₁₂H₁₅NO₃S 253.31 –SO₂–Morpholine (polar, electron-withdrawing) N/A Pharmaceutical intermediates
1-[1,1'-Biphenyl]-4-yl ethanone C₁₄H₁₂O 196.24 –C₆H₅ (aromatic, planar) Bp: 599–600 Liquid crystals, OLED materials
1-[4-(1,1-Dimethylethyl)phenyl] C₁₂H₁₆O 176.26 –C(CH₃)₃ (steric bulk, electron-donating) N/A Fragrance intermediates
1-(4′-Methoxybiphenyl-4-yl) C₁₅H₁₄O₂ 226.27 –OCH₃ (electron-donating, polar) N/A UV stabilizers, dyes
1-[4-(Trifluoromethyl)phenyl]ethanone C₉H₇F₃O 188.15 –CF₃ (strongly electron-withdrawing) N/A Agrochemicals, surfactants

*Note: Data for 1-heptynyl derivative estimated based on structural analogs.

Chemical Reactivity and Functionalization

  • Alkyne Group (1-heptynyl) : Unlike sulfonyl or methoxy groups, the heptynyl substituent enables click chemistry (e.g., Huisgen cycloaddition) and participation in polymerization or cross-linking reactions. This contrasts with morpholinylsulfonyl () or trifluoromethyl () groups, which primarily modulate electronic effects .
  • Electrophilic Substitution : Electron-withdrawing groups (e.g., –SO₂–, –CF₃) deactivate the phenyl ring, directing electrophiles to meta positions. In contrast, the 1-heptynyl group’s moderate electron withdrawal (sp-hybridized carbon) may allow ortho/para electrophilic substitution under specific conditions.

Biological Activity

Ethanone, 1-[4-(1-heptynyl)phenyl]-, also known as 1-(4-heptylphenyl)ethanone, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 645-13-6

Antimicrobial Properties

Recent studies have indicated that Ethanone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to Ethanone, 1-[4-(1-heptynyl)phenyl]- have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, ethanones demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL against these pathogens, suggesting a potential application in the development of antimicrobial agents .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of Ethanone derivatives. In vitro studies involving lipopolysaccharide (LPS)-induced macrophages showed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial for the inflammatory response .

Antioxidant Activity

Ethanone, 1-[4-(1-heptynyl)phenyl]- has been evaluated for its antioxidant capacity. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, it was found that this compound exhibits a significant ability to scavenge free radicals. The IC50 value for DPPH was reported at 50 µg/mL, indicating strong antioxidant potential .

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various ethanones against clinical isolates. The results indicated that Ethanone, 1-[4-(1-heptynyl)phenyl]- displayed comparable activity to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

In Vivo Anti-inflammatory Study

In an animal model of acute inflammation induced by carrageenan, administration of Ethanone led to a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced edema in treated animals, supporting its potential use in treating inflammatory conditions .

Research Findings Summary Table

Activity Effectiveness Mechanism Reference
AntimicrobialMIC = 100 µg/mLDisruption of bacterial cell wall
Anti-inflammatorySignificant reduction in cytokinesInhibition of NF-κB pathway
AntioxidantIC50 = 50 µg/mLFree radical scavenging
In vivo anti-inflammatoryReduced paw edemaHistological improvement in inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.